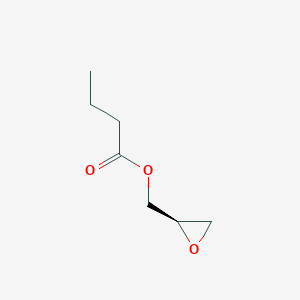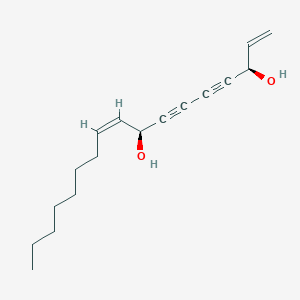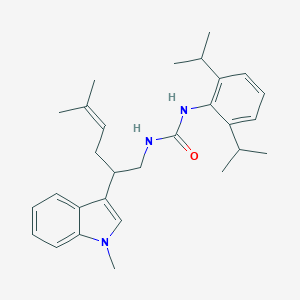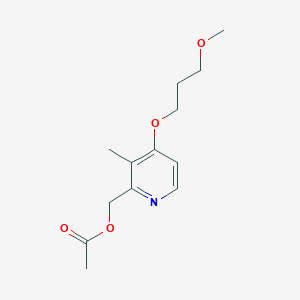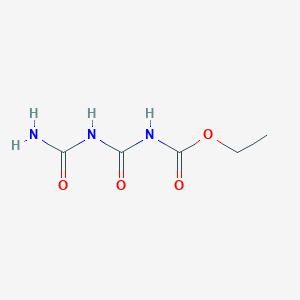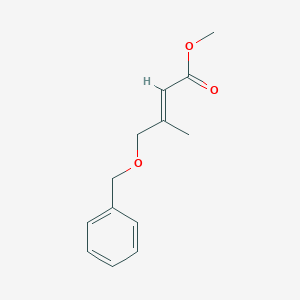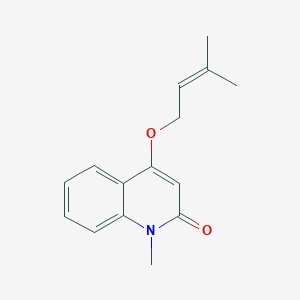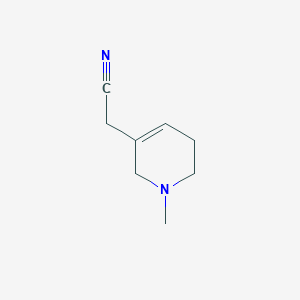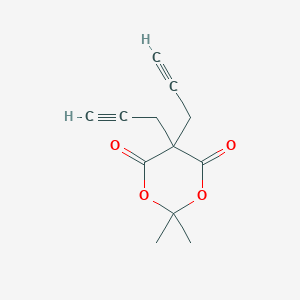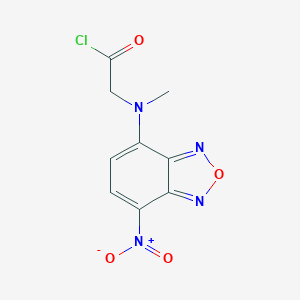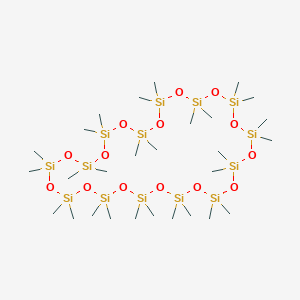
Cyclotetradecasiloxane, octacosamethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclotetradecasiloxane, octacosamethyl-, also known as D4, is a chemical compound that belongs to the family of siloxanes. It is widely used in the production of various consumer and industrial products, including personal care items, electronics, and automotive parts. Despite its widespread use, concerns have been raised about the potential health and environmental risks associated with D4. In
作用機序
The exact mechanism of action of Cyclotetradecasiloxane, octacosamethyl- is not fully understood, but it is believed to interact with cellular membranes and disrupt their function. Cyclotetradecasiloxane, octacosamethyl- has been shown to accumulate in various tissues, including the liver and kidneys, and may have the potential to cause cellular damage.
生化学的および生理学的効果
Studies have shown that exposure to Cyclotetradecasiloxane, octacosamethyl- can cause a range of biochemical and physiological effects, including changes in hormone levels, liver and kidney damage, and developmental toxicity. Cyclotetradecasiloxane, octacosamethyl- has also been shown to have neurotoxic effects in animal studies.
実験室実験の利点と制限
Cyclotetradecasiloxane, octacosamethyl- has several advantages for use in lab experiments, including its stability and low toxicity. However, it is important to note that Cyclotetradecasiloxane, octacosamethyl- is a volatile organic compound and can be difficult to handle and store. Additionally, the potential health and environmental risks associated with Cyclotetradecasiloxane, octacosamethyl- should be taken into consideration when using it in lab experiments.
将来の方向性
There are several future directions for research on Cyclotetradecasiloxane, octacosamethyl-, including the development of alternative synthesis methods that do not rely on the use of hazardous chemicals, the investigation of the long-term health effects of Cyclotetradecasiloxane, octacosamethyl- exposure, and the development of safer alternatives for use in consumer and industrial products.
In conclusion, Cyclotetradecasiloxane, octacosamethyl-, or Cyclotetradecasiloxane, octacosamethyl-, is a widely used siloxane compound that has been extensively studied for its potential health and environmental effects. While Cyclotetradecasiloxane, octacosamethyl- has several advantages for use in lab experiments, its potential risks should be carefully considered. Future research should focus on developing safer alternatives and investigating the long-term health effects of Cyclotetradecasiloxane, octacosamethyl- exposure.
合成法
Cyclotetradecasiloxane, octacosamethyl- can be synthesized through a variety of methods, including the ring-opening polymerization of octamethylcyclotetrasiloxane (Cyclotetradecasiloxane, octacosamethyl-H8) or the hydrolysis of tetrachlorosilane. The ring-opening polymerization method is the most commonly used method for synthesizing Cyclotetradecasiloxane, octacosamethyl-, and it involves the use of a catalyst, such as potassium hydroxide, to initiate the reaction. The resulting product is a cyclic siloxane with a molecular formula of C14H28O4Si4.
科学的研究の応用
Cyclotetradecasiloxane, octacosamethyl- has been extensively studied for its potential health and environmental effects. In scientific research, Cyclotetradecasiloxane, octacosamethyl- is used as a reference material or standard in analytical chemistry, as well as a solvent in the synthesis of other siloxanes. It is also used as a lubricant and anti-foaming agent in the production of various industrial products.
特性
CAS番号 |
149050-40-8 |
|---|---|
製品名 |
Cyclotetradecasiloxane, octacosamethyl- |
分子式 |
C28H84O14Si14 |
分子量 |
1038.1 g/mol |
IUPAC名 |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24,26,26,28,28-octacosamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27-tetradecaoxa-2,4,6,8,10,12,14,16,18,20,22,24,26,28-tetradecasilacyclooctacosane |
InChI |
InChI=1S/C28H84O14Si14/c1-43(2)29-44(3,4)31-46(7,8)33-48(11,12)35-50(15,16)37-52(19,20)39-54(23,24)41-56(27,28)42-55(25,26)40-53(21,22)38-51(17,18)36-49(13,14)34-47(9,10)32-45(5,6)30-43/h1-28H3 |
InChIキー |
ZHDAYCIVVMINRB-UHFFFAOYSA-N |
SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
正規SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
同義語 |
OCTACOSAMETHYLCYCLOTETRADECASILOXANE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




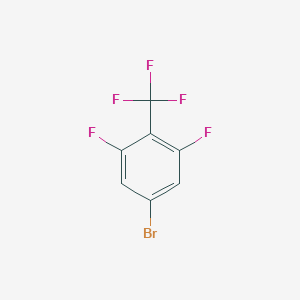
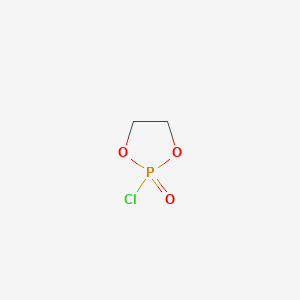
![1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylphenoxy)butyramido]phenylthio]-5-pyrazolone](/img/structure/B120962.png)
